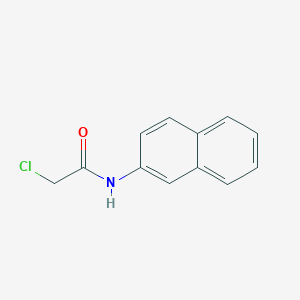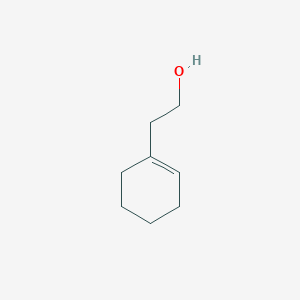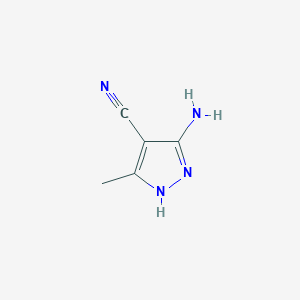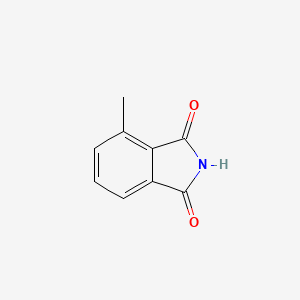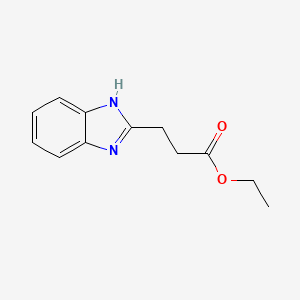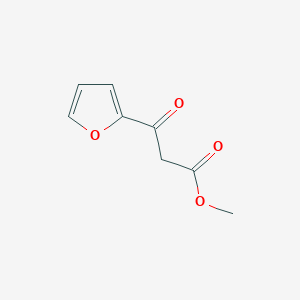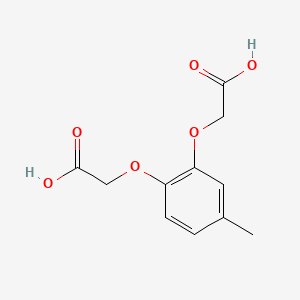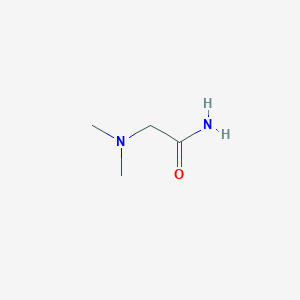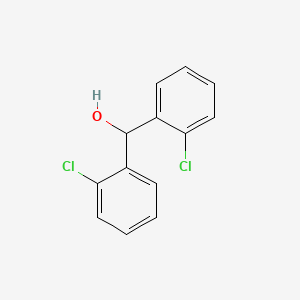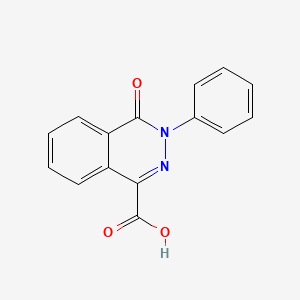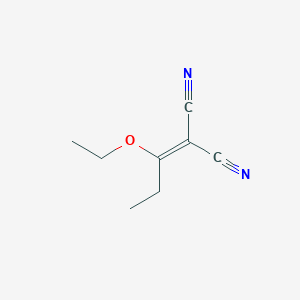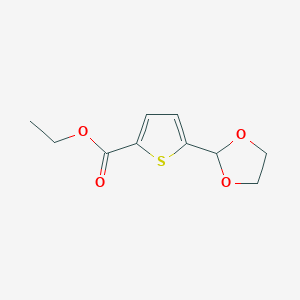
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound with the CAS Number: 898772-32-2 . Its IUPAC name is ethyl 2- (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl)-2-oxoacetate .
Molecular Structure Analysis
The molecular weight of Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is 257.29 . Its InChI Code is 1S/C11H13O5S/c1-2-14-10 (13)9 (12)7-3-4-8 (17-7)11-15-5-6-16-11/h3-4,11,17H,2,5-6H2,1H3 .Applications De Recherche Scientifique
Synthesis Techniques and Derivative Formation
Synthesis and Reactivity : Research has demonstrated methods for synthesizing derivatives of 1,3-dioxolane, a core structure related to ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate. For instance, reactions involving formylfurancarboxylates with ethylene glycol have led to the creation of (1,3-dioxolan-2-yl)furancarboxylates, highlighting the chemical's versatility in forming stable and reactive intermediates for further chemical transformations (Pevzner, 2001).
Chemical Transformations and Applications : The compound's derivatives have found utility in synthesizing acyclic and cyclic C-nucleosides, suggesting its significance in nucleoside analog development. This is particularly relevant in medicinal chemistry, where such derivatives are critical for drug design and development (Belkadi & Othman, 2006).
Material Science and Polymer Research
- Polymer and Material Science : Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate derivatives have been utilized in polymer research, leading to the development of materials with potential applications in biotechnology and materials science. For example, the synthesis of bifunctional couplers containing five- and six-membered ring carbonates demonstrates the compound's utility in creating novel polymeric materials with diverse functionalities (He, Keul, & Möller, 2011).
Electronic and Luminescent Material Development
- Electronic and Semiconductor Applications : The compound and its derivatives have been explored for their electronic properties, contributing to the development of organic semiconductors. This research is crucial for advancing electronic materials, demonstrating the compound's role in the synthesis of materials with enhanced electronic and photonic properties (Yin et al., 2022).
Environmental Sensing and Fluorescence
- Sensing Technologies : Research into coordination polymers constructed from derivatives of ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has shown potential applications in environmental sensing, particularly for detecting nitroaromatics. This illustrates the compound's applicability in developing sensitive materials for environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZQFYUGWXVEBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641884 |
Source


|
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate | |
CAS RN |
898772-08-2 |
Source


|
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

